molecular formula C18H14N4 B1664255 A 77-01 CAS No. 607737-87-1

A 77-01

Cat. No.: B1664255
CAS No.: 607737-87-1
M. Wt: 286.3 g/mol
InChI Key: KJTYZDORHCDZPS-UHFFFAOYSA-N
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Description

A 77-01 is a potent inhibitor of the transforming growth factor-beta type I receptor superfamily activin-like kinase ALK5. It has an IC50 value of 25 nanomolar, making it highly effective in inhibiting the transforming growth factor-beta signaling pathway . This compound is primarily used in scientific research to study the transforming growth factor-beta signaling pathway and its role in various biological processes.

Scientific Research Applications

A 77-01 has a wide range of scientific research applications, including:

    Chemistry: Used to study the transforming growth factor-beta signaling pathway and its role in chemical reactions.

    Biology: Helps in understanding the role of transforming growth factor-beta in cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in diseases where transforming growth factor-beta signaling is dysregulated, such as cancer and fibrosis.

    Industry: Used in the development of new drugs and therapeutic agents targeting the transforming growth factor-beta pathway.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and more. Future research could involve exploring its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 77-01 involves several steps, starting with the preparation of the core structure, which is a quinoline derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

A 77-01 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A 77-01 is unique due to its high potency and selectivity for the transforming growth factor-beta type I receptor superfamily activin-like kinase ALK5. Its IC50 value of 25 nanomolar makes it one of the most effective inhibitors in its class, providing researchers with a powerful tool to study the transforming growth factor-beta signaling pathway .

Properties

IUPAC Name

4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-11H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTYZDORHCDZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440480
Record name 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607737-87-1
Record name 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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